REACTION_CXSMILES
|
[C:1]1([NH2:8])[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[NH2:7].CCN(CC)CC.Br[CH2:17][C:18](OCC)=[O:19]>CN(C=O)C>[NH:7]1[C:2]2[C:1](=[CH:6][CH:5]=[CH:4][CH:3]=2)[NH:8][CH2:17][C:18]1=[O:19]
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
C1(=C(C=CC=C1)N)N
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at 80° C. for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The DMF was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the reaction mixture partitioned between H2O and EtOAc
|
Type
|
WASH
|
Details
|
The EtOAc layer was washed with sat. NaHCO3, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the crude residue purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with petroleum ether/EtOAc (4/1)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
N1C(CNC2=CC=CC=C12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 560 mg | |
YIELD: PERCENTYIELD | 38% | |
YIELD: CALCULATEDPERCENTYIELD | 37.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |